molecular formula C18H18 B14644859 2-Butylanthracene CAS No. 52251-72-6

2-Butylanthracene

Cat. No.: B14644859
CAS No.: 52251-72-6
M. Wt: 234.3 g/mol
InChI Key: SGHGTABSBRRVLL-UHFFFAOYSA-N
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Description

2-Butylanthracene is an alkylated derivative of anthracene with the molecular formula C 18 H 18 and a molecular weight of 234.33 g/mol . As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound serves as a valuable intermediate and precursor in advanced organic synthesis and materials science research. This alkylanthracene is of significant interest in catalytic and oxidation studies. Research on analogous compounds shows that alkylated anthracenes can be selectively oxidized to their corresponding quinone derivatives, such as this compound-9,10-dione (CAS 7504-51-0), which are key structures in dye chemistry and materials science . The presence of the butyl group can influence the compound's reactivity and physical properties, making it a subject for structure-activity relationship studies. In industrial research contexts, methods for producing 2-alkyl anthracenes often involve catalytic alkylation processes, highlighting their utility as specialized chemical building blocks . Researchers also investigate the behavior of alkylated PAHs like this compound in environmental and combustion studies to understand the fate and signature of complex hydrocarbons . Disclaimer: This product is intended for research purposes only and is not classified as a drug. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

CAS No.

52251-72-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

2-butylanthracene

InChI

InChI=1S/C18H18/c1-2-3-6-14-9-10-17-12-15-7-4-5-8-16(15)13-18(17)11-14/h4-5,7-13H,2-3,6H2,1H3

InChI Key

SGHGTABSBRRVLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylanthracene typically involves Friedel-Crafts alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}{14}\text{H}{10} + \text{C}{4}\text{H}{9}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{18}\text{H}_{18} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Butylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

2-Butylanthracene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and photodynamic therapy.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-Butylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This allows it to participate in various photophysical and photochemical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence and phosphorescence.

Comparison with Similar Compounds

Table 1: Comparative Properties of Anthracene Derivatives

Compound Molecular Formula Molecular Weight Substituent Position Key Properties/Applications References
This compound C₁₈H₁₈ 234.34 2-position Hypothesized applications in organic electronics; steric effects from linear alkyl chain
2-Methylanthracene C₁₅H₁₂ 192.26 2-position Fluorescence applications; simpler alkyl substituent
2-tert-Butylanthracene C₁₈H₁₈ 234.34 2-position Distinct NMR aromatic singlet (δ ~8.3 ppm); bulky tert-butyl group impacts crystallinity
9,10-Diphenylanthracene-2-boronic Acid C₂₆H₁₉BO₂ 382.25 2-position Suzuki cross-coupling precursor; diphenyl groups enhance luminescence
2-Methylbenz[a]anthracene C₁₉H₁₄ 242.31 2-position Carcinogenic PAH; extended aromatic system increases environmental persistence

Key Comparative Insights

Substituent Effects on Molecular Properties

  • Steric Hindrance : The linear butyl group in this compound introduces moderate steric bulk compared to the highly branched tert-butyl group in 2-tert-Butylanthracene. This difference influences packing in solid-state structures and solubility in organic solvents .
  • Electronic Effects : Alkyl substituents generally donate electron density via induction, altering anthracene’s π-electron system. For example, tert-butyl groups in 2-tert-Butylanthracene induce characteristic NMR shifts (aromatic protons as singlets) due to symmetry , whereas methyl groups in 2-Methylanthracene result in simpler splitting patterns .

Applications

  • Materials Science : 9,10-Diphenylanthracene-2-boronic acid exemplifies functionalized anthracenes used in organic light-emitting diodes (OLEDs) and cross-coupling reactions . This compound’s linear alkyl chain may offer tunable solubility for solution-processed electronic devices.
  • Fluorescence : 2-Methylanthracene is employed in fluorescence studies due to its stable emission properties, while bulkier substituents like tert-butyl may quench fluorescence via steric effects .

Safety and Handling Alkylanthracenes generally require precautions similar to PAHs, including glove use and ventilation. For instance, 2-Aminoanthracene (a related compound) mandates rigorous safety protocols due to toxicity , and tert-butyl derivatives necessitate hazard-compliant storage .

Q & A

Q. What are the established synthetic routes for 2-Butylanthracene, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation of anthracene with a butyl halide, using Lewis acid catalysts (e.g., AlCl₃). Alternative routes may employ Suzuki-Miyaura coupling for regioselective functionalization. To optimize purity:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .
  • Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
  • For reproducibility, document solvent ratios, catalyst loadings, and reaction times in detail, citing prior protocols for analogous anthracene derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Core techniques include:

  • ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., anthracene backbone δ 7.5–8.5 ppm; butyl chain δ 0.8–1.6 ppm). Compare with computed spectra (DFT) for validation .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 234 (C₁₈H₁₈) and fragmentation patterns consistent with alkyl chain loss .
  • FT-IR : Confirm C-H stretching (~3050 cm⁻¹ for aromatic; ~2900 cm⁻¹ for aliphatic) and absence of impurities (e.g., hydroxyl groups). Cross-reference with literature for anthracene derivatives .

Advanced Research Questions

Q. How can researchers design experiments to investigate the photophysical properties of this compound in optoelectronic applications?

Methodological Answer:

  • Experimental Design :
  • Measure UV-Vis absorption (λₐₜₕ in dichloromethane) and fluorescence emission (λₑₘ) to determine bandgap and quantum yield. Use a spectrofluorometer with calibrated integrating spheres .
  • Conduct time-resolved fluorescence decay assays (TCSPC) to assess excited-state lifetimes.
  • Compare with computational models (TD-DFT) to correlate experimental and theoretical transitions .
    • Controls : Include unsubstituted anthracene as a reference. Document solvent polarity effects using solvents like toluene (nonpolar) vs. DMF (polar) .

Q. What methodologies are recommended for resolving contradictions in reported reactivity data of this compound under varying conditions?

Methodological Answer:

  • Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use kinetic monitoring (e.g., in situ UV-Vis for reaction progress) .
  • Variable Isolation : Systematically test parameters (temperature, catalyst type, solvent) to identify outliers. For example, AlCl₃ vs. FeCl₃ in alkylation reactions may yield divergent regioselectivity .
  • Meta-Analysis : Conduct a literature review focusing on experimental sections to identify undocumented variables (e.g., trace moisture in solvents). Use statistical tools (ANOVA) to quantify parameter impacts .

Q. How can researchers evaluate the thermal stability of this compound for applications in high-temperature environments?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen/air to determine decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) for exothermic/endothermic events .
  • Accelerated Aging Studies : Heat samples at 100–150°C for 24–72 hours. Monitor structural integrity via NMR and HPLC post-treatment.
  • Mechanistic Insights : Use GC-MS to identify degradation byproducts (e.g., anthraquinones from oxidation) and propose degradation pathways .

Guidelines for Data Presentation and Reproducibility

  • Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthesis, characterization, and computational methods in main or supplementary sections .
  • Contradiction Reporting : Clearly highlight discrepancies in results tables (e.g., "Variation in quantum yield: 0.45 [Ref. X] vs. 0.32 [this work]") and discuss potential causes (e.g., solvent purity, instrumentation calibration) .
  • Ethical Synthesis : Avoid abbreviated chemical names; use IUPAC nomenclature consistently. Disclose all funding sources and conflicts of interest in submissions .

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